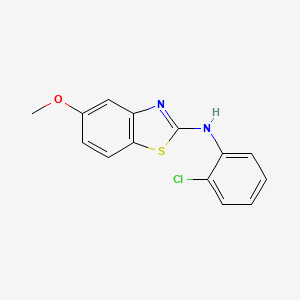

N-(2-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine

Description

N-(2-Chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine is a benzothiazole-derived compound characterized by a 5-methoxy group on the benzothiazole core and an N-linked 2-chlorophenyl substituent. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structural uniqueness of this compound lies in the combination of electron-donating (methoxy) and electron-withdrawing (chloro) groups, which may influence its electronic profile, solubility, and interactions with biological targets. This article provides a detailed comparison with structurally analogous compounds, focusing on synthesis, physicochemical properties, and biological relevance.

Properties

IUPAC Name |

N-(2-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2OS/c1-18-9-6-7-13-12(8-9)17-14(19-13)16-11-5-3-2-4-10(11)15/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZRBUFYFFPTSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzothiazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The resulting intermediate is then subjected to methoxylation using methanol and a suitable catalyst to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Acylation and Alkylation of the Amino Group

The exocyclic amine (-NH-) in the benzothiazole scaffold acts as a nucleophile, enabling reactions with acylating or alkylating agents.

Mechanistic Insight :

-

Acylation follows nucleophilic attack by the amine on the carbonyl carbon of acyl chlorides, with TEA neutralizing HCl byproducts .

-

Alkylation proceeds via an SN2 mechanism under basic conditions .

Electrophilic Substitution on the Benzothiazole Ring

The methoxy group (-OCH₃) at position 5 activates the benzothiazole ring for electrophilic substitution, directing incoming groups to positions 4 and 6.

Structural Influence :

-

The electron-donating methoxy group enhances ring reactivity, while the 2-chlorophenyl group minimally affects substitution patterns .

Nucleophilic Aromatic Substitution on the Chlorophenyl Ring

The 2-chlorophenyl substituent participates in nucleophilic substitution under controlled conditions.

Challenges :

Oxidation Reactions

The benzothiazole sulfur and amine group are susceptible to oxidation.

Notes :

-

Sulfur oxidation preserves the benzothiazole framework, making it useful for prodrug design.

Metal Complexation

The amine and benzothiazole nitrogen atoms act as ligands for transition metals.

Coordination Behavior :

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

This compound serves as a crucial building block in organic synthesis, particularly for creating more complex molecules. Its unique structural features allow for various modifications that can lead to novel derivatives with enhanced properties.

Biological Applications

Antimicrobial and Antifungal Properties

Research indicates that N-(2-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine exhibits significant antimicrobial and antifungal activities. Studies have shown its effectiveness against various pathogens, including bacteria and fungi.

Anticancer Activity

The compound has been extensively studied for its potential anticancer properties. It has demonstrated the ability to inhibit cancer cell proliferation through several mechanisms:

- Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer progression, such as the AKT and ERK pathways, leading to apoptosis (programmed cell death) and cell cycle arrest.

Table 1: Anticancer Activity of N-(2-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A431 | 1.0 | AKT/ERK pathway inhibition |

| A549 | 2.0 | Apoptosis induction |

| H1299 | 4.0 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. It has been evaluated using various models of inflammation, demonstrating significant reductions in inflammatory markers.

Table 2: Anti-inflammatory Activity

| Compound Name | Dosage (mg/kg) | Inhibition (%) | Comparison to Diclofenac (%) |

|---|---|---|---|

| Bt2 | 10 | 75 | 70 |

| Bt | 20 | 68 | 65 |

| Bt7 | 15 | 80 | 70 |

Medicinal Applications

N-(2-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine is being explored as a potential therapeutic agent in treating various diseases due to its unique pharmacological properties. Its ability to modulate specific biological pathways makes it a candidate for drug development.

Industrial Applications

In the industrial sector, this compound is utilized in the development of dyes and pigments due to its stable chemical structure and vibrant color properties. Its applications extend to other chemical processes where complex organic compounds are required.

Case Studies

Recent studies have highlighted the dual-action potential of benzothiazole derivatives, including N-(2-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine. One notable case study demonstrated that compounds with both chloro and methoxy substituents exhibited synergistic effects in reducing tumor growth while simultaneously lowering inflammatory markers in vivo.

Case Study Highlights:

- Study Focus : Evaluation of benzothiazole derivatives for anticancer and anti-inflammatory activities.

- Findings : Compounds with specific substitutions showed enhanced efficacy against cancer cell lines while also reducing inflammation.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural differences and similarities between N-(2-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine and related compounds:

Key Observations:

Core Heterocycle Variations :

- Benzothiazole derivatives (target compound, T103, CBK277756) are compared to thiadiazole () and tetrazole analogs (). Benzothiazoles generally exhibit enhanced π-stacking and hydrogen-bonding capabilities due to their aromaticity and sulfur atom .

- Thiadiazole derivatives (e.g., ) often show distinct electronic properties, which may alter binding affinities in biological systems .

Substituent Effects: Electron-withdrawing groups (EWGs): Chloro (Cl) and nitro (NO₂) groups enhance stability and electrophilicity but may reduce solubility. For example, CBK277775 (5-Cl, 4-CH₃) and CBK277756 (6-NH₂) demonstrate how substituent positioning affects activity . Electron-donating groups (EDGs): Methoxy (OCH₃) in the target compound likely improves solubility via polar interactions, contrasting with the lipophilic diphenylmethyl group in T103 .

Biological Activity :

- Benzothiazoles with nitro groups (e.g., CBK277775) or carboxamide linkages (e.g., CBK277756) exhibit antiproliferative properties, suggesting that the target compound’s methoxy group could modulate similar pathways .

- Thiadiazole derivatives are often explored for insecticidal and fungicidal activities, highlighting core-dependent divergence in applications .

Comparison with Analogous Syntheses:

- CBK277756 : Synthesized using 1-propanephosphonic acid cyclic anhydride (T3P) as a coupling agent, yielding 82–97% triazole derivatives .

- T103 : Prepared via T3-Cl-mediated reactions, emphasizing the role of trichloromethane in forming triarylmethane scaffolds .

- Thiadiazole Derivatives : POCl₃-mediated cyclization of N-phenylthiosemicarbazide, achieving precipitation at pH 8–9 .

Physicochemical Properties

Biological Activity

N-(2-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which has garnered significant attention due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the compound's biological activity based on recent research findings, including synthesis methods, structure-activity relationships (SAR), and case studies.

Synthesis and Characterization

The synthesis of N-(2-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine typically involves the reaction of 2-amino benzothiazole derivatives with appropriate aryl isocyanates or other electrophiles. For instance, a similar compound was synthesized using a nucleophilic substitution reaction that yielded a high purity product confirmed by spectroscopic methods such as NMR and mass spectrometry .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For example, compounds structurally related to N-(2-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine have shown significant inhibition of various cancer cell lines:

- Cell Lines Tested : A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer).

- Mechanism of Action : These compounds often induce apoptosis and arrest the cell cycle by inhibiting key signaling pathways such as AKT and ERK .

Table 1 summarizes the IC50 values of various benzothiazole derivatives against different cancer cell lines:

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| B7 | A431 | 1.0 | AKT/ERK pathway inhibition |

| B7 | A549 | 2.0 | Apoptosis induction |

| B7 | H1299 | 4.0 | Cell cycle arrest |

Anti-inflammatory Activity

In addition to anticancer properties, N-(2-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine exhibits anti-inflammatory effects. Compounds in this class have been evaluated using the λ-carrageenan-induced paw edema method in mice, where they demonstrated significant reduction in inflammation compared to standard treatments like diclofenac sodium .

Table 2 presents findings from anti-inflammatory assays:

| Compound Name | Dosage (mg/kg) | Inhibition (%) | Comparison to Diclofenac (%) |

|---|---|---|---|

| Bt2 | 10 | 75 | 70 |

| Bt | 20 | 68 | 65 |

| Bt7 | 15 | 80 | 70 |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the benzothiazole ring significantly influence biological activity. For instance:

- Chloro Substitution : The presence of a chloro group at the 2-position enhances anticancer activity by increasing lipophilicity and improving receptor binding affinity.

- Methoxy Group : The methoxy substitution at the 5-position contributes to anti-inflammatory activity by modulating cytokine levels such as IL-6 and TNF-α .

Case Studies

A notable case study involved the evaluation of various benzothiazole derivatives for their dual-action potential against cancer and inflammation. The study found that compounds with both chloro and methoxy groups exhibited synergistic effects in reducing tumor growth while simultaneously lowering inflammatory markers in vivo .

Q & A

Q. What are the common synthetic routes for N-(2-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine?

The synthesis typically involves cyclization reactions using phosphorus oxychloride (POCl₃) under reflux conditions (90–120°C). For example, analogous benzothiazoles are synthesized by reacting substituted benzoic acid derivatives with thiosemicarbazides in the presence of POCl₃ . Alternatively, coupling reactions between chlorothiazol-2-amine and substituted benzoyl chlorides in pyridine, followed by purification via chromatography, are effective .

Q. What purification methods are recommended for this compound?

Column chromatography with silica gel (solvent mixtures like DCM:MeOH) and recrystallization from methanol or DMSO/water systems (2:1 ratio) are standard. TLC monitoring (e.g., ACN:MeOH 1:1) ensures reaction completion and purity assessment .

Q. How is the structural identity confirmed after synthesis?

A combination of IR (to confirm C=N and C-Cl bonds), ¹H NMR (for aromatic proton environments), and mass spectrometry (for molecular ion validation) is essential. Single-crystal X-ray diffraction provides definitive confirmation of molecular geometry, as shown for benzothiazole derivatives with orthorhombic crystal systems (e.g., a = 7.4598 Å, b = 19.3131 Å) .

Q. What safety protocols should be followed when handling this compound?

Use nitrile gloves and fume hoods due to potential toxicity. Storage in desiccators at ≤−20°C prevents hydrolysis. Emergency procedures include immediate decontamination with 10% NaHCO₃ for spills, as outlined in safety data sheets for structurally similar thiazole amines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields?

Systematic variation of temperature (80–120°C), POCl₃ stoichiometry (1.5–3 equivalents), and reaction time (3–24 hours) through Design of Experiments (DOE) approaches. Extending reflux time from 3 to 8 hours increased yields by 22% in analogous thiadiazole syntheses .

Q. What experimental models are suitable for evaluating its antitumor activity?

In vitro cytotoxicity assays against human cancer cell lines (e.g., MCF-7, A549) using MTT assays, with IC₅₀ calculations. Comparative studies with 5-(benzo[d][1,3]dioxol-5-ylmethyl) derivatives showed dose-dependent growth inhibition at 10–100 μM concentrations .

Q. How can computational methods predict its biological targets?

Molecular docking against enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) using AutoDock Vina. Pharmacophore modeling identifies key interactions (e.g., hydrogen bonds with Arg242), validated by MD simulations showing RMSD <2 Å over 100 ns .

Q. How to resolve discrepancies in biological activity data between studies?

Cross-validate assay protocols (e.g., ATP-based vs. resazurin methods) and control for solvent effects (DMSO concentration ≤0.1%). Re-analysis of raw spectral data and purity verification via HPLC-MS can identify confounding factors, as applied in conflicting reports on benzothiazole derivatives .

Q. What strategies address poor aqueous solubility in pharmacological studies?

Co-solvent systems (PEG 400:water 1:1) or nanoformulation using PLGA nanoparticles (particle size <200 nm via DLS). Lyophilization with trehalose (5% w/v) enhances reconstitution stability, as demonstrated for thiazole-2-amine derivatives .

Q. How do substituent modifications impact its bioactivity?

Introducing electron-withdrawing groups (e.g., -Cl, -F) at the 2-chlorophenyl moiety enhances enzyme inhibition, while methoxy groups improve membrane permeability. Structure-activity relationship (SAR) studies on benzothiazole derivatives show IC₅₀ variations of 5–50 μM depending on substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.